1-(9H-Fluoren-2-YL)butan-1-one

Description

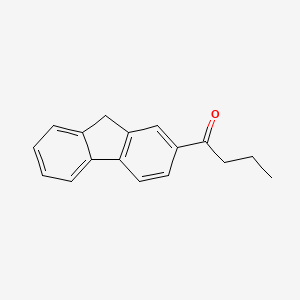

1-(9H-Fluoren-2-yl)butan-1-one is a ketone derivative featuring a fluorene moiety substituted at the 2-position with a butanone group. Fluorene-based compounds are renowned for their rigid, planar aromatic structure, which imparts unique electronic and optical properties, making them valuable in materials science and pharmaceutical research . This compound serves as a precursor in synthesizing heterocyclic derivatives, such as pyrazolines, which exhibit antimicrobial and antioxidant activities . Its synthesis typically involves Claisen-Schmidt condensation between fluorene derivatives and appropriate ketones or aldehydes, followed by cyclization with hydrazines . The fluorenyl group enhances thermal stability and π-π stacking interactions, critical for applications in organic electronics and crystal engineering .

Properties

CAS No. |

60505-47-7 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1-(9H-fluoren-2-yl)butan-1-one |

InChI |

InChI=1S/C17H16O/c1-2-5-17(18)13-8-9-16-14(11-13)10-12-6-3-4-7-15(12)16/h3-4,6-9,11H,2,5,10H2,1H3 |

InChI Key |

MKOGBYQKBMGDLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Fluorenyl vs. Aryl Groups : The fluorenyl group in the target compound increases molecular rigidity and conjugation compared to cyclohexylphenyl or bromothiophene analogs, enhancing its suitability for optoelectronic materials .

- Polarity: The hydroxypiperidine analog (C₉H₁₇NO₂) exhibits higher polarity due to its hydroxyl group, affecting solubility and bioavailability compared to the hydrophobic fluorenyl derivative .

Chemical Reactivity and Stability

Photodegradation and Isomerization

- Photoisomerization : Analogous to 1-(2-pyridyl)butan-1-one oxime, the target compound may undergo photoisomerization under UV-Vis radiation, forming E/Z isomers .

- Stability : Fluorenyl derivatives exhibit higher photostability than alkyl-pyridyl oximes due to the electron-rich aromatic system, which dissipates UV energy more effectively .

Crystallographic and Spectroscopic Data

- Crystal Packing : The crystal structure of 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one reveals π-π interactions between fluorenyl and phenyl rings, a feature likely shared by the target compound .

- Spectroscopy : ¹H NMR spectra of fluorenyl derivatives show distinct aromatic signals between δ 7.2–8.1 ppm, with splitting patterns dependent on substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.